2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]-N-(naphthalen-1-yl)acetamide
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Overview
Description
2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(NAPHTHALEN-1-YL)ACETAMIDE is a complex organic compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are extensively used in the synthesis of various heterocyclic compounds . The presence of cyano and carbonyl groups in the structure makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(NAPHTHALEN-1-YL)ACETAMIDE can be achieved through several methods:
Direct Treatment of Amines: The direct treatment of substituted aryl or heteryl amines with alkyl cyanoacetates without solvent at room temperature can yield the target compound.
Stirring Without Solvent at Steam Bath: Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight.
Fusion Method: The solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the widely used methods for the preparation of cyanoacetanilides.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned routes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(NAPHTHALEN-1-YL)ACETAMIDE undergoes various types of chemical reactions, including:
Condensation Reactions: The active hydrogen on C-2 can participate in condensation reactions with aldehydes and ketones to form various heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the cyano and carbonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Aldehydes and Ketones: For condensation reactions.
Nucleophiles: For substitution reactions.
Catalysts: Such as triethylamine for facilitating the reactions.
Major Products Formed
The major products formed from these reactions are various heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development .
Scientific Research Applications
2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(NAPHTHALEN-1-YL)ACETAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(NAPHTHALEN-1-YL)ACETAMIDE involves its interaction with various molecular targets and pathways. The cyano and carbonyl groups in the structure allow it to interact with nucleophiles and electrophiles, facilitating various biochemical reactions. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-1-PYRIDINYL]-N-(3,5-DIMETHYLPHENYL)ACETAMIDE
- 2-[[2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-1-PYRIDINYL]-1-OXOETHYL]AMINO]BENZOIC ACID METHYL ESTER
Uniqueness
The uniqueness of 2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(NAPHTHALEN-1-YL)ACETAMIDE lies in its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
Molecular Formula |
C21H19N3O3 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1-yl]-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C21H19N3O3/c1-14-10-16(13-27-2)18(11-22)21(26)24(14)12-20(25)23-19-9-5-7-15-6-3-4-8-17(15)19/h3-10H,12-13H2,1-2H3,(H,23,25) |
InChI Key |
MLDYDRICRCVEEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=CC3=CC=CC=C32)C#N)COC |
Origin of Product |
United States |
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